molecular formula C18H18N4 B1200637 (2-Indolo[2,3-b]quinoxalin-6-yl-ethyl)-dimethyl-amine CAS No. 25681-09-8

(2-Indolo[2,3-b]quinoxalin-6-yl-ethyl)-dimethyl-amine

Cat. No.: B1200637
CAS No.: 25681-09-8
M. Wt: 290.4 g/mol
InChI Key: ASPCGJCAQYNHEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-Indolo[2,3-b]quinoxalin-6-yl-ethyl)-dimethyl-amine: is a synthetic compound belonging to the class of indoloquinoxalines. These compounds are known for their diverse biological activities, including antiviral, antibacterial, and anticancer properties. The structure of this compound features an indoloquinoxaline core, which is a fused heterocyclic system, and a dimethylamine group attached via an ethyl linker.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Indolo[2,3-b]quinoxalin-6-yl-ethyl)-dimethyl-amine typically involves the reaction of indoloquinoxaline derivatives with ethylating agents and dimethylamine. One common method is the alkylation of 6H-indolo[2,3-b]quinoxaline with ethyl bromide in the presence of a base such as potassium carbonate (K₂CO₃) in dimethyl sulfoxide (DMSO) at elevated temperatures . The resulting ethylated product is then reacted with dimethylamine to yield the final compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the quinoxaline ring, resulting in partially or fully reduced products.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic or basic conditions.

    Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in solvents such as ethanol or tetrahydrofuran (THF).

    Substitution: Various alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products:

    Oxidation: Oxidized derivatives with hydroxyl or carbonyl groups.

    Reduction: Reduced indoloquinoxaline derivatives.

    Substitution: Substituted products with different alkyl or acyl groups replacing the dimethylamine.

Scientific Research Applications

Mechanism of Action

The mechanism of action of (2-Indolo[2,3-b]quinoxalin-6-yl-ethyl)-dimethyl-amine involves its interaction with various molecular targets. The indoloquinoxaline core can intercalate into DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit key enzymes involved in viral replication and bacterial cell wall synthesis, contributing to its antiviral and antibacterial activities .

Comparison with Similar Compounds

Uniqueness:

    Dimethylamine Group: The presence of the dimethylamine group in (2-Indolo[2,3-b]quinoxalin-6-yl-ethyl)-dimethyl-amine enhances its solubility and biological activity compared to other indoloquinoxaline derivatives.

    Ethyl Linker: The ethyl linker provides flexibility and improves the compound’s ability to interact with molecular targets.

Properties

CAS No.

25681-09-8

Molecular Formula

C18H18N4

Molecular Weight

290.4 g/mol

IUPAC Name

2-indolo[3,2-b]quinoxalin-6-yl-N,N-dimethylethanamine

InChI

InChI=1S/C18H18N4/c1-21(2)11-12-22-16-10-6-3-7-13(16)17-18(22)20-15-9-5-4-8-14(15)19-17/h3-10H,11-12H2,1-2H3

InChI Key

ASPCGJCAQYNHEN-UHFFFAOYSA-N

SMILES

CN(C)CCN1C2=CC=CC=C2C3=NC4=CC=CC=C4N=C31

Canonical SMILES

CN(C)CCN1C2=CC=CC=C2C3=NC4=CC=CC=C4N=C31

25681-09-8

Synonyms

6-(2-dimethylaminoethyl)-6H-indolo(2,3-b)-quinoxaline
6-(2-dimethylaminoethyl)-6H-indolo(2,3-b)-quinoxaline dihydrochloride
6-DAEIQ

Origin of Product

United States

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